N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide

Description

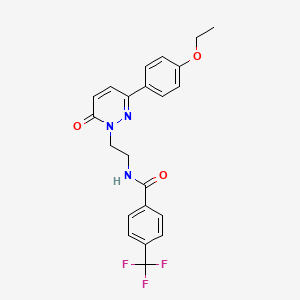

This compound features a pyridazinone core linked via an ethyl group to a 4-(trifluoromethyl)benzamide moiety, with a 4-ethoxyphenyl substituent at the 3-position of the pyridazinone ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethoxy group may improve solubility and modulate receptor interactions .

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N3O3/c1-2-31-18-9-5-15(6-10-18)19-11-12-20(29)28(27-19)14-13-26-21(30)16-3-7-17(8-4-16)22(23,24)25/h3-12H,2,13-14H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQUNGMRVSHIFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of pyridazinone derivatives. Its unique structural features suggest significant potential in medicinal chemistry, particularly for therapeutic applications related to cancer and other diseases. This article delves into the biological activity of this compound, reviewing its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C21H25F3N3O2

- Molecular Weight : 395.5 g/mol

- CAS Number : 1235635-00-3

The compound features a pyridazinone core linked to an ethoxyphenyl group and a trifluoromethylbenzamide moiety. This structure may enhance its biological activity through improved interactions with molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, potentially affecting pathways related to cell proliferation and apoptosis.

- Receptor Interaction : It may bind to cellular receptors, altering signal transduction pathways that regulate various biological functions.

- Gene Expression Modulation : The compound might influence the expression of genes associated with cell growth and survival.

Antitumor Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antitumor properties. For instance:

- A study on related pyridazinone derivatives demonstrated potent antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer), MDA-MB-231 (breast cancer), and A2780 (ovarian cancer). The IC50 values ranged from 1.30 μM to 17.25 μM, indicating strong inhibitory effects on tumor growth .

Mechanistic Insights

Further investigations into the mechanism of action revealed that these compounds promote apoptosis in cancer cells through:

- Cell Cycle Arrest : Studies showed that treatment with these derivatives increased the percentage of cells in the G2/M phase, leading to inhibited cell division .

- Apoptosis Induction : Flow cytometry analyses confirmed that these compounds significantly elevated apoptosis rates in treated cells compared to controls .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with other pyridazinone derivatives is essential:

| Compound Name | Structure | Antitumor Activity (IC50 μM) | Mechanism |

|---|---|---|---|

| Compound A | Similar | 1.30 | Apoptosis induction |

| Compound B | Similar | 17.25 | Cell cycle arrest |

| This compound | Unique | TBD | TBD |

Research Findings Summary

The biological activity of this compound suggests promising therapeutic potential, particularly in oncology. Key findings include:

- Potent Antitumor Properties : Demonstrated efficacy against multiple cancer cell lines.

- Mechanistic Insights : Evidence of apoptosis induction and cell cycle arrest contributing to its antitumor effects.

- Unique Structural Features : The trifluoromethyl group may enhance metabolic stability and selectivity.

Comparison with Similar Compounds

Structural Analogues with Pyridazinone-Benzamide Scaffolds

a. (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (Compound (S)-17b)

- Structural Differences: Replaces the 4-ethoxyphenyl group with a 4-((dimethylamino)methyl)phenyl substituent and introduces a fluorophenylamine moiety.

- Biological Activity: Potent class I HDAC inhibitor with IC50 values in the nanomolar range. Demonstrated in vivo antitumor efficacy in xenograft models and favorable pharmacokinetics (oral bioavailability, low hERG inhibition) .

- Key Advantage: Enhanced selectivity for HDAC isoforms compared to non-selective inhibitors.

b. Antipyrine/Pyridazinone Hybrids (e.g., Compounds 6e–6h)

- Structural Differences : Feature antipyrine (pyrazolone) moieties instead of benzamide groups. Substituents include piperazine-linked chlorophenyl, fluorophenyl, or benzyl groups.

- Biological Activity : Primarily characterized for synthetic routes (e.g., IR and NMR data). Antipyrine moieties may confer anti-inflammatory or analgesic properties, but specific activity data are unavailable .

- Key Advantage : Modular synthesis allows for diversification of substituents to tune physicochemical properties.

Benzamide Derivatives with Trifluoromethyl Groups

a. N-(2-(3-(1-Phenylethyl)ureido)ethyl)-4-(trifluoromethyl)benzamide

- Structural Differences: Replaces the pyridazinone-ethyl linkage with a ureido-ethyl group.

- Biological Activity: No direct activity data, but the trifluoromethyl group likely enhances metabolic stability and membrane permeability .

- Key Advantage : Ureido groups may improve hydrogen-bonding interactions with targets.

b. Sigma Receptor-Binding Benzamides (e.g., [125I]PIMBA)

- Structural Differences: Incorporate iodinated aromatic rings and piperidinyl groups instead of pyridazinone-ethyl linkages.

- Biological Activity : High affinity for sigma receptors (Kd = 5.80 nM for sigma-1), used for prostate cancer imaging and therapy .

- Key Advantage : Rapid clearance from blood and high tumor uptake in preclinical models.

Pharmacokinetic and Physicochemical Comparisons

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain ≤5°C during exothermic steps (e.g., acyl chloride additions) to avoid side reactions.

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve coupling efficiency .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (MeOH/H₂O) to achieve >95% purity .

Q. Example Reaction Conditions Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1 | Hydrazine hydrate, EtOH, reflux, 12h | 65–70 | 85 | |

| 2 | 4-Ethoxyphenylboronic acid, Pd(PPh₃)₄, DMF, 90°C, 8h | 75–80 | 90 | |

| 3 | EDC/HOBt, DCM, rt, 24h | 60–65 | 95 |

Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm regiochemistry of the pyridazinone ring (δ 6.8–7.2 ppm for aromatic protons) and trifluoromethyl group (δ -62 ppm in ¹⁹F NMR) .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the ethyl linker region (δ 3.5–4.5 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ at m/z 464.1482) with <3 ppm error .

- HPLC-PDA : Use a C18 column (MeCN/H₂O + 0.1% TFA) to detect impurities (<0.5% area) .

Q. Data Interpretation Challenges :

- Rotameric Splitting : Dynamic rotation of the ethyl linker may cause signal splitting in NMR; use variable-temperature NMR to mitigate .

How do the 4-ethoxyphenyl and trifluoromethyl groups influence physicochemical properties and bioactivity?

Q. Advanced Research Focus

- Physicochemical Effects :

- Lipophilicity : Trifluoromethyl increases logP (measured: 3.2 vs. 2.5 for non-fluorinated analogs), enhancing membrane permeability .

- Metabolic Stability : Ethoxy group reduces oxidative metabolism (t₁/₂ in liver microsomes: 45 min vs. 15 min for methoxy analogs) .

- Bioactivity :

- Enzyme Inhibition : Trifluoromethyl enhances binding affinity to kinases (IC₅₀ = 120 nM vs. 450 nM for methyl analogs) via hydrophobic interactions .

Q. Computational Methods :

- Density Functional Theory (DFT) : Predict charge distribution at the pyridazinone carbonyl (electrophilic center at C6) .

- Molecular Docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (binding energy ≤ -9.5 kcal/mol) .

What experimental strategies elucidate structure-activity relationships (SAR) for derivatives?

Q. Advanced Research Focus

- Analog Synthesis :

- Substituent Variation : Replace 4-ethoxyphenyl with 4-fluorophenyl or thiophene to assess electronic effects .

- Linker Modification : Test ethylene vs. propylene spacers to optimize conformational flexibility .

- Bioassays :

- Kinase Inhibition : Screen against EGFR, HER2, and VEGFR2 using fluorescence polarization assays .

- Data Analysis :

- QSAR Models : Apply partial least squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ values .

How should discrepancies in reported biological activity data be addressed?

Q. Advanced Research Focus

- Root Causes :

- Impurity Variability : Residual solvents (e.g., DMF) in final batches may inhibit enzymes non-specifically .

- Assay Conditions : Differences in ATP concentrations (1 mM vs. 10 µM) alter IC₅₀ values .

- Validation Methods :

- Independent Replication : Repeat key assays (e.g., kinase inhibition) in multiple labs with standardized protocols .

- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) and cellular proliferation (MTT assay) .

What models assess pharmacokinetic and pharmacodynamic profiles?

Q. Advanced Research Focus

- In Vitro Models :

- Metabolic Stability : Incubate with human liver microsomes (HLM) and measure parent compound depletion (LC-MS/MS) .

- Plasma Protein Binding : Use ultrafiltration to determine free fraction (e.g., 85% bound) .

- In Vivo Models :

- Rodent Pharmacokinetics : Administer IV/PO (10 mg/kg) and calculate AUC, Cmax, and t₁/₂ .

- Xenograft Efficacy : Monitor tumor volume in NCI-H460 NSCLC models (dose: 25 mg/kg, q3d × 2 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.